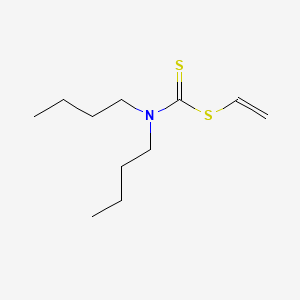
N,N-Di(butyl)dithiocarbamic acid vinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl N,N-dibutylcarbamodithioate is an organosulfur compound with the molecular formula C11H21NS2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl N,N-dibutylcarbamodithioate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
Reactants: Dibutylamine and carbon disulfide.
Base: Sodium hydroxide.
Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 25°C, to ensure the stability of the intermediate products.
Procedure: Dibutylamine is first treated with sodium hydroxide, followed by the addition of carbon disulfide.
Industrial Production Methods
In industrial settings, the production of N,N-Di(butyl)dithiocarbamic acid vinyl ester follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl N,N-dibutylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Aplicaciones Científicas De Investigación
Ethenyl N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of rubber accelerators, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Di(butyl)dithiocarbamic acid vinyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in various catalytic and biological processes. The compound’s ability to form disulfide bonds also plays a significant role in its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl-dithiocarbamate sodium salt: Contains methyl groups instead of butyl groups.
Diethyl-DTC sodium salt: Another dithiocarbamate with ethyl groups.
Uniqueness
Ethenyl N,N-dibutylcarbamodithioate is unique due to its specific alkyl chain length (butyl groups), which influences its solubility, reactivity, and biological activity. This makes it distinct from other dithiocarbamates and suitable for specialized applications .
Propiedades
Número CAS |
15351-45-8 |
|---|---|
Fórmula molecular |
C11H21NS2 |
Peso molecular |
231.416 |
Nombre IUPAC |
ethenyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h6H,3-5,7-10H2,1-2H3 |
Clave InChI |
GCBXVMSJVPXPHN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)SC=C |
Sinónimos |
N,N-Di(butyl)dithiocarbamic acid vinyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















